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Compound of Interest

Compound Name: 5-Nitronicotinic acid

Cat. No.: B120788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Nitronicotinic
acid (CAS No: 2047-49-6). Due to the limited availability of publicly accessible experimental

spectra, this document presents predicted spectroscopic data based on the compound's

chemical structure and comparison with analogous compounds. It also includes

comprehensive, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Nitronicotinic acid.

Disclaimer: The data presented in these tables are predicted and should be used as a

reference. Experimental verification is required for precise spectral assignments.

Table 1: Predicted ¹H NMR Data for 5-Nitronicotinic Acid
Solvent: DMSO-d₆
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.4 s 1H H-2

~9.2 s 1H H-6

~8.8 s 1H H-4

~13.5 br s 1H -COOH

Table 2: Predicted ¹³C NMR Data for 5-Nitronicotinic Acid
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~164 C=O (Carboxylic Acid)

~155 C-6

~150 C-2

~148 C-5 (bearing NO₂)

~135 C-4

~130 C-3 (bearing COOH)

Table 3: Predicted Significant IR Absorption Bands for 5-
Nitronicotinic Acid
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3100 - 2500 (broad) O-H Stretching (Carboxylic Acid)

~1700 C=O Stretching (Carboxylic Acid)

~1600, ~1480 C=C, C=N Aromatic Ring Stretching

~1530 N-O
Asymmetric Stretching (Nitro

Group)

~1350 N-O
Symmetric Stretching (Nitro

Group)

~1300 C-O Stretching (Carboxylic Acid)

~900 O-H
Bending (Carboxylic Acid

Dimer)

Table 4: Predicted Mass Spectrometry Fragmentation for
5-Nitronicotinic Acid

m/z Proposed Fragment

168 [M]⁺ (Molecular Ion)

151 [M - OH]⁺

123 [M - NO₂]⁺

122 [M - H₂O - CO]⁺

77 [C₅H₃N]⁺

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like 5-Nitronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Sample Preparation:

Accurately weigh approximately 5-20 mg of the solid 5-Nitronicotinic acid for ¹H NMR,

and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[1][2]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[2]

If any particulate matter remains, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[2]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.[2][3]

Shim the magnetic field to achieve maximum homogeneity and resolution. This can be

done manually or automatically.[2][3]

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to singlets for each unique carbon.[4]

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is necessary.[3]
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Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is often used as

an internal standard at 0 ppm. Alternatively, the residual solvent peak can be used for

referencing.[3]

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

ethanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 5-Nitronicotinic acid powder onto the center of the ATR

crystal to completely cover the crystal surface.

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 5-Nitronicotinic acid with approximately 100-200 mg of

dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/product/b120788?utm_src=pdf-body
https://www.benchchem.com/product/b120788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the powder into a pellet-forming die and press it under high pressure (several tons)

using a hydraulic press to form a transparent or translucent pellet.

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Data Acquisition and Processing:

Place the sample holder (with the ATR setup or KBr pellet) into the FT-IR spectrometer.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).[5] The instrument will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The method of sample introduction depends on the type of mass spectrometer and the

properties of the analyte. For a solid like 5-Nitronicotinic acid, direct insertion probe or

infusion via a suitable solvent can be used.

The sample is introduced into the ion source of the mass spectrometer, which is under

high vacuum.[6]

Ionize the sample molecules. Common ionization techniques include Electron Ionization

(EI) and Electrospray Ionization (ESI).[7] EI is a hard ionization technique that often

causes fragmentation, providing structural information.[7] ESI is a soft ionization technique

that typically produces the protonated or deprotonated molecular ion with minimal

fragmentation.

Mass Analysis:

The generated ions are accelerated by an electric field and separated by the mass

analyzer based on their mass-to-charge ratio (m/z).[6] Common mass analyzers include

quadrupoles, time-of-flight (TOF), and ion traps.
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Detection and Spectrum Generation:

The separated ions are detected, and the signal is amplified.

The instrument's software plots the relative abundance of the ions versus their m/z ratio to

generate the mass spectrum.

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺ or a

pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to determine the

molecular weight of the compound.[6]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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